3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the class of azetidinones. Azetidinones are characterized by a four-membered lactam ring and exhibit diverse biological activities, making them significant in medicinal chemistry. This specific compound features an amino group, a bromophenyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and potential pharmacological effects. The compound has been studied for its antimicrobial and anticancer activities, among other applications.
3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one can be sourced from various chemical suppliers and is classified under the following categories:
The unique combination of functional groups in this compound suggests potential synergistic effects on its biological activity compared to other azetidinones.
The synthesis of 3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one typically involves several steps:
These multi-step processes allow for the precise modification of the compound's structure to enhance its biological activity.
The molecular structure of 3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C16H16BrN2O2 |
| Molecular Weight | 350.21 g/mol |
| IUPAC Name | 3-amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one |
| InChI | InChI=1S/C16H16BrN2O2/c1-21-13-7-3-6-12(9-13)19-15(14(18)16(19)20)10-4-2-5-11(17)8-10/h2-9,14-15H,18H2,1H3 |
| InChI Key | UIHPIQIYRYEZAA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Br |
This structure highlights the functional groups that contribute to the compound's reactivity and biological properties.
The chemical reactivity of 3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one includes:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals.
The mechanism of action for 3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that:
Understanding these interactions is critical for elucidating the pharmacodynamics and pharmacokinetics of this compound.
The physical and chemical properties of 3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one include:
| Property | Value |
|---|---|
| Appearance | Solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
These properties influence its handling, storage, and application in scientific research.
3-Amino-4-(4-bromophenyl)-1-(3-methoxyphenyl)azetidin-2-one has several potential applications:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: